2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride
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Overview
Description
“2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride” is a chemical compound with the CAS Number: 2094924-99-7 . It has a molecular weight of 227.18 and its IUPAC name is 2,3a,6a-trimethyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2.2ClH/c1-8-4-10-5-9(8,2)7-11(3)6-8;;/h10H,4-7H2,1-3H3;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical properties are not specified in the available information .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : The compound is a key structural element in various synthesis routes. For instance, it's involved in the synthesis of octahydropyrrolo[1,2-a]pyrazines, where new routes have been explored starting from easily accessible compounds (Likhosherstov, Peresada, & Skoldinov, 1993).
Photoluminescent Properties : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a structural analog of 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, exhibits strong photoluminescence, indicating potential applications in electronic devices (Beyerlein & Tieke, 2000).
Chemical Structure Analysis : Studies on similar compounds provide insights into the chemical shifts and molecular interactions, aiding in the understanding of its chemical behavior and potential applications (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983).
Biological and Pharmacological Research
Receptor Binding Studies : Derivatives of octahydropyrrolo[3,4-c]pyrrole have been studied for their affinity to nicotinic acetylcholine receptors, showing potential in neurological research (Bunnelle, Tietje, Frost, Peters, Ji, Li, Scanio, Shi, Anderson, Dyhring, Grønlien, Ween, Thorin-Hagene, & Meyer, 2009).
Neurotropic Activity : The neurotropic activity of compounds structurally related to this compound has been explored, providing a pathway for future neurological and pharmaceutical research (Zaliznaya, Varenichenko, Farat, & Markov, 2020).
Applications in Material Science
Luminescent Polymers : Research indicates the use of compounds with the pyrrolo[3,4-c]pyrrole-1,4-dione unit in polymers, leading to materials with strong fluorescence and varying optical properties, which could be relevant for electronic applications (Zhang & Tieke, 2008).
Electronic Device Applications : A novel n-type conjugated polyelectrolyte based on pyrrolo[3,4-c]pyrrole-1,4-dione demonstrates potential for use as an electron transport layer in polymer solar cells, highlighting the versatility of such compounds in material science (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The safety data sheet (MSDS) provides more detailed safety information .
Properties
IUPAC Name |
3a,5,6a-trimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-4-10-5-9(8,2)7-11(3)6-8;;/h10H,4-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHQEEWQJFQXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1(CN(C2)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094924-99-7 |
Source
|
Record name | 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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